BUTANOIC ACID, 2-HYDROXY-3-OXO-

Description

BenchChem offers high-quality BUTANOIC ACID, 2-HYDROXY-3-OXO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BUTANOIC ACID, 2-HYDROXY-3-OXO- including the price, delivery time, and more detailed information at info@benchchem.com.

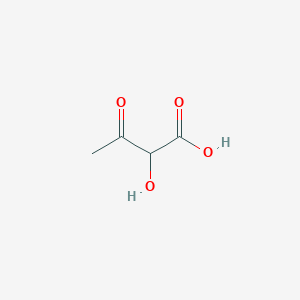

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h3,6H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFCSMSCNOVLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Considerations in Research Contexts

Systematic Nomenclature and Relevant Derivatives for Research

The compound at the heart of this discussion is systematically named 2-hydroxy-3-oxobutanoic acid under IUPAC nomenclature. nih.gov This name precisely describes its molecular structure: a four-carbon butanoic acid with a hydroxyl (-OH) group on the second carbon and a carbonyl (C=O) group on the third carbon.

In scientific literature, it is also referred to by other names such as α-hydroxy-β-ketobutyric acid , which denotes the positions of the functional groups relative to the carboxyl group. It is important to distinguish it from similar-sounding but structurally different molecules. For instance, 3-hydroxy-2-oxobutanoic acid has the hydroxyl and keto groups on alternate carbons.

Several derivatives of 2-hydroxy-3-oxobutanoic acid are pivotal in research. One of the most significant is its ethyl ester, ethyl 2-hydroxy-2-methyl-3-oxobutanoate , which serves as a precursor in various synthetic pathways. isotope.com Another related compound is 2-hydroxy-3-oxobutanal , which features an aldehyde group instead of a carboxylic acid. chemspider.com Furthermore, 2-hydroxy-3-oxobutanedioic acid is a dicarboxylic acid derivative of interest. nih.gov

For research purposes, isotopically labeled versions, such as those containing carbon-13 (¹³C) or deuterium (B1214612) (D), are invaluable for tracing metabolic pathways and elucidating reaction mechanisms. isotope.com

Identification and Significance of Chiral Centers and Stereoisomers

2-Hydroxy-3-oxobutanoic acid possesses a chiral center at the second carbon atom (C2), the carbon atom bonded to the hydroxyl group. This chirality arises because the C2 atom is attached to four different groups: a carboxyl group (-COOH), a hydroxyl group (-OH), an acetyl group (-C(O)CH₃), and a hydrogen atom (-H).

The presence of this single chiral center means that 2-hydroxy-3-oxobutanoic acid can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These stereoisomers are designated as:

(R)-2-hydroxy-3-oxobutanoic acid nih.gov

(S)-2-hydroxy-3-oxobutanoic acid

The "(R)" and "(S)" descriptors are assigned based on the Cahn-Ingold-Prelog priority rules, which rank the substituents around the chiral center. The specific three-dimensional arrangement of these groups is crucial, as it dictates how the molecule interacts with other chiral molecules, particularly enzymes in biological systems.

The number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For 2-hydroxy-3-oxobutanoic acid, with one chiral center, there are 2¹ = 2 possible stereoisomers. youtube.comchegg.com In contrast, a related compound like 2-hydroxy-2-methyl butanoic acid also has one chiral center and thus two stereoisomers. youtube.com

Impact of Stereochemistry on Biological Activity and Reactivity

The stereochemistry of 2-hydroxy-3-oxobutanoic acid is not a mere structural curiosity; it has profound implications for its biological activity and chemical reactivity. Enzymes, being chiral macromolecules themselves, exhibit a high degree of stereospecificity, meaning they can distinguish between the (R) and (S) enantiomers of a substrate.

Biological Activity: In metabolic pathways, enzymes often exclusively recognize and process only one of the two enantiomers. For example, in many organisms, the (S)-isomer of a related compound, (S)-2-hydroxy-2-methyl-3-oxobutanoic acid, is a key intermediate in the biosynthesis of branched-chain amino acids. ebi.ac.uknih.govuni.lu The (R)-isomer, in this context, would be biologically inactive as it would not fit into the active site of the specific enzymes involved in this pathway. This stereochemical discrimination is a fundamental principle of biochemistry, ensuring the precision of metabolic processes.

Reactivity: The spatial arrangement of the functional groups in the (R) and (S) enantiomers can also influence their chemical reactivity. The proximity and orientation of the hydroxyl and keto groups can affect intramolecular interactions, transition state stability, and the stereochemical outcome of reactions. For instance, in a reaction where the hydroxyl group participates as a nucleophile, its position relative to the electrophilic keto group will differ between the two enantiomers, potentially leading to different reaction rates or even different products.

Occurrence and Biological Distribution in Diverse Organisms

Presence and Distribution in Prokaryotic Systems (e.g., Autotrophic Bacteria)

The existence of BUTANOIC ACID, 2-HYDROXY-3-OXO- is well-documented in various prokaryotic systems, highlighting its ancient evolutionary origins.

In the well-studied bacterium Escherichia coli, this compound is a pivotal metabolite in the synthesis of valine, leucine, and isoleucine. ebi.ac.uk The enzyme acetolactate synthase in E. coli exists in several isoforms, each encoded by its own operon, indicating a sophisticated regulatory network for BCAA biosynthesis. wikipedia.org

The presence of acetolactate synthase, and by extension, BUTANOIC ACID, 2-HYDROXY-3-OXO- , has also been confirmed in various autotrophic bacteria. For instance, genes encoding for ALS have been isolated and characterized in the cyanobacterium Synechococcus PCC7942. nih.gov This photosynthetic bacterium, like plants, synthesizes its own amino acids, and the BCAA pathway is essential for its growth. Similarly, the model cyanobacterium Synechocystis sp. PCC 6803 possesses an acetolactate synthase, indicating the role of BUTANOIC ACID, 2-HYDROXY-3-OXO- in its metabolism. nih.gov The ability of cyanobacteria to produce this intermediate is significant as they are primary producers in many ecosystems. mdpi.com

While direct evidence for the presence of BUTANOIC ACID, 2-HYDROXY-3-OXO- in all types of autotrophic bacteria, such as chemoautotrophic sulfur-oxidizing bacteria, is not extensively documented in current research, the fundamental nature of BCAA biosynthesis suggests its likely presence in many of these organisms. wikipedia.org These bacteria often possess the necessary enzymatic machinery for amino acid synthesis to support their autotrophic lifestyle.

Below is a table summarizing the occurrence of BUTANOIC ACID, 2-HYDROXY-3-OXO- in various prokaryotic organisms:

| Organism | System | Key Findings |

|---|---|---|

| Escherichia coli | Heterotrophic Bacterium | Key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine). ebi.ac.uk |

| Synechococcus PCC7942 | Autotrophic Cyanobacterium | Presence of the acetolactate synthase gene, essential for branched-chain amino acid synthesis. nih.gov |

| Synechocystis sp. PCC 6803 | Autotrophic Cyanobacterium | Possesses an acetolactate synthase, indicating the presence of the metabolic pathway involving 2-hydroxy-3-oxobutanoic acid. nih.gov |

Presence and Distribution in Eukaryotic Systems (e.g., Yeast, Plants)

In eukaryotic organisms, BUTANOIC ACID, 2-HYDROXY-3-OXO- is equally vital for BCAA synthesis, although the subcellular localization of this pathway differs.

The baker's yeast, Saccharomyces cerevisiae, has been a model organism for studying BCAA metabolism. In yeast, the synthesis of BUTANOIC ACID, 2-HYDROXY-3-OXO- and subsequent amino acids occurs within the mitochondria. nih.govnih.gov This compartmentalization highlights the intricate organization of metabolic pathways within eukaryotic cells.

In the plant kingdom, the synthesis of BCAAs, and therefore the production of BUTANOIC ACID, 2-HYDROXY-3-OXO- , is primarily located in the chloroplasts. wikipedia.orgnih.gov This is consistent with the role of chloroplasts as the primary site of photosynthesis and many anabolic processes in plants. The enzyme acetolactate synthase has been extensively studied in plants like Arabidopsis thaliana. wikipedia.org

The presence of BUTANOIC ACID, 2-HYDROXY-3-OXO- or its derivatives has been detected in a variety of plants, underscoring its widespread distribution. Some examples include:

Arabidopsis thaliana (Thale cress) wikipedia.org

Solanum lycopersicum (Tomato) oup.com

Hylocereus undatus (Pitaya or Dragon Fruit)

Physalis peruviana (Cape Gooseberry)

Vitis rotundifolia (Muscadine Grape)

Phytolacca americana (American Pokeweed)

Abelmoschus esculentus (Okra)

The following table summarizes the occurrence of BUTANOIC ACID, 2-HYDROXY-3-OXO- in various eukaryotic organisms:

| Organism | System | Key Findings |

|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Fungus | Intermediate in the mitochondrial biosynthesis of branched-chain amino acids. nih.govnih.gov |

| Arabidopsis thaliana (Thale Cress) | Plant | Synthesized in chloroplasts as a precursor for branched-chain amino acids. wikipedia.org |

| Solanum lycopersicum (Tomato) | Plant | Involved in branched-chain amino acid metabolism. oup.com |

| Various Plants (e.g., Pitaya, Grape, Okra) | Plants | Detected as a metabolite. |

Subcellular Localization and Compartmentation

The subcellular localization of BUTANOIC ACID, 2-HYDROXY-3-OXO- synthesis is a key feature that distinguishes different groups of organisms and highlights the metabolic organization within the cell.

As mentioned, in prokaryotes like bacteria and cyanobacteria, the enzymatic reactions for BCAA biosynthesis, including the formation of BUTANOIC ACID, 2-HYDROXY-3-OXO- , occur in the cytoplasm, as they lack membrane-bound organelles.

In eukaryotes, this pathway is compartmentalized. In fungi such as Saccharomyces cerevisiae, the entire BCAA biosynthetic pathway is located within the mitochondria . nih.govnih.gov This localization necessitates the transport of the initial substrate, pyruvate (B1213749), into the mitochondria and the subsequent export of the final amino acid products to the cytoplasm. The transport of metabolites across the inner mitochondrial membrane is facilitated by a network of mitochondrial carrier proteins. mdpi.com

In plants, the primary site of BCAA synthesis, and thus the location of BUTANOIC ACID, 2-HYDROXY-3-OXO- production, is the chloroplast . nih.gov This is supported by the chloroplastic localization of the key enzyme, acetolactate synthase, in species like Arabidopsis thaliana. uniprot.org The transport of this and other related metabolites across the chloroplast envelope is crucial for the integration of amino acid biosynthesis with other metabolic processes in the plant cell. nih.gov

Interestingly, recent research in Arabidopsis thaliana has revealed a more complex picture. While the catalytic subunit of acetolactate synthase is found in the chloroplasts, some of its regulatory subunits, known as AIPs (ALS-INTERACTING PROTEINs), have been found to localize to both the chloroplasts and the peroxisomes . nih.gov This dual localization suggests that peroxisomes may play a role in regulating BCAA synthesis, although the exact mechanism is still under investigation. This finding points to a sophisticated level of metabolic cross-talk between different organelles in plant cells. researchgate.net

The table below details the subcellular localization of BUTANOIC ACID, 2-HYDROXY-3-OXO- synthesis:

| Organism Group | Primary Subcellular Location of Synthesis | Notes |

|---|---|---|

| Prokaryotes (e.g., Bacteria, Cyanobacteria) | Cytoplasm | Lack of membrane-bound organelles. |

| Fungi (e.g., Saccharomyces cerevisiae) | Mitochondria | The entire branched-chain amino acid biosynthetic pathway is mitochondrial. nih.govnih.gov |

| Plants (e.g., Arabidopsis thaliana) | Chloroplasts | Primary site of branched-chain amino acid synthesis. nih.gov |

| Plants (e.g., Arabidopsis thaliana) | Peroxisomes (Regulatory Role) | Regulatory subunits of acetolactate synthase have been found in peroxisomes, suggesting a regulatory function. nih.gov |

Biosynthetic and Metabolic Pathways of Butanoic Acid, 2 Hydroxy 3 Oxo

Precursor Molecules and Metabolic Intermediates

The biosynthesis of 2-hydroxy-3-oxobutanoate is intrinsically linked to central metabolic pathways. One of its primary precursors is 2-oxobutyrate , also known as alpha-ketobutyrate. nih.gov This alpha-keto acid serves as a crucial intermediate in the biosynthesis of several essential amino acids. nih.gov

Another key precursor is pyruvate (B1213749) , a central molecule in cellular respiration and fermentation. In some metabolic contexts, 2-oxobutyrate can act as a substitute for pyruvate, participating in enzymatic reactions and influencing pyruvate metabolism. nih.gov

The formation of 2-hydroxy-3-oxobutanoate is a critical step in the biosynthesis of branched-chain amino acids, specifically isoleucine. In this pathway, 2-oxobutanoate (B1229078) undergoes a condensation reaction to form an acetohydroxy acid intermediate, which is a precursor to 2-hydroxy-3-oxobutanoate.

Enzymatic Transformations and Reaction Mechanisms

The conversion of precursor molecules into 2-hydroxy-3-oxobutanoate is catalyzed by specific enzymes. A key enzyme in this process is acetolactate synthase . plos.org This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate or the condensation of pyruvate and 2-oxobutanoate to form α-aceto-α-hydroxybutyrate.

The subsequent conversion of these intermediates to a dihydroxy-acid is catalyzed by acetohydroxy acid isomeroreductase . This enzyme facilitates both an isomerization and a reduction step. Finally, a dehydratase removes a molecule of water to yield the corresponding α-keto acid, which in the context of isoleucine biosynthesis, leads to the formation of an intermediate that can be transaminated to isoleucine.

The table below summarizes the key enzymatic transformations leading to intermediates related to 2-hydroxy-3-oxobutanoate.

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Acetolactate synthase | Pyruvate, 2-Oxobutanoate | α-Aceto-α-hydroxybutyrate, CO2 | Isoleucine biosynthesis |

| Acetohydroxy acid isomeroreductase | α-Aceto-α-hydroxybutyrate | α,β-Dihydroxy-β-methylvalerate | Isoleucine biosynthesis |

| Dihydroxy-acid dehydratase | α,β-Dihydroxy-β-methylvalerate | 2-Oxo-3-methylvalerate | Isoleucine biosynthesis |

Regulation of Related Metabolic Fluxes

The metabolic pathways involving 2-hydroxy-3-oxobutanoate are tightly regulated to meet the cell's anabolic and catabolic needs. The activity of key enzymes, such as acetolactate synthase, is often subject to feedback inhibition by the end products of the pathway, such as isoleucine. This regulatory mechanism ensures that the cell does not overproduce amino acids.

Interconnections with Central Carbon Metabolism, particularly the Reductive Citric Acid Cycle

2-Hydroxy-3-oxobutanoate and its related metabolites are deeply interconnected with central carbon metabolism, most notably the citric acid cycle (TCA cycle) and its reductive counterpart, the reductive citric acid cycle (rTCA cycle) . wikipedia.orgnih.gov The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgnih.govkhanacademy.org

The rTCA cycle, also known as the reverse Krebs cycle, operates in the reverse direction of the oxidative TCA cycle. nih.gov Instead of oxidizing acetyl-CoA to produce carbon dioxide, the rTCA cycle assimilates carbon dioxide to produce acetyl-CoA and other organic molecules. nih.gov This pathway is a key mechanism for carbon fixation in some autotrophic microorganisms.

The intermediates of the TCA cycle, such as oxaloacetate and alpha-ketoglutarate, can be siphoned off for the biosynthesis of amino acids, including those derived from 2-hydroxy-3-oxobutanoate. wikipedia.org Conversely, the catabolism of these amino acids can replenish the TCA cycle intermediates in what are known as anaplerotic reactions. wikipedia.org

Role as an "Engine of Synthesis" in Autotrophic Metabolism

In certain autotrophic microorganisms, pathways involving intermediates like 2-hydroxy-3-oxobutanoate are fundamental to their ability to synthesize complex organic molecules from simple inorganic compounds. The rTCA cycle, for instance, serves as a primary engine of synthesis, using energy from light or chemical reactions to drive the fixation of carbon dioxide into the building blocks of life. nih.gov

The metabolic network involving 2-hydroxy-3-oxobutanoate provides a pool of versatile intermediates that can be channeled into various biosynthetic pathways, leading to the production of amino acids, fatty acids, and other essential cellular components. This metabolic flexibility is crucial for the survival and growth of autotrophs in diverse environments.

Enzymology of Butanoic Acid, 2 Hydroxy 3 Oxo Converting Enzymes

Enzyme Isolation, Purification, and Biochemical Characterization

Acetolactate Synthase (ALS)

Acetolactate synthase has been isolated and purified from various sources, including bacteria, yeast, and plants. nih.govnih.govresearchgate.netnih.gov For instance, ALS from Lactococcus lactis was purified and identified as an allosteric enzyme with a molecular weight of approximately 150 kDa, composed of three identical subunits of 55 kDa each. nih.gov Purification of ALS from barley shoots yielded a 170-fold purification, with the native enzyme having an estimated molecular mass of 225 to 250 kDa and consisting of a single polypeptide of 64 kDa. researchgate.net

The enzyme exists in different isoforms. In E. coli, three isozymes (AHAS I, II, and III) are present, each with distinct regulatory properties. news-medical.net Plant ALS, such as from Arabidopsis thaliana, consists of a catalytic subunit and a regulatory subunit. wikipedia.orgusask.ca The catalytic subunit from Arabidopsis thaliana is a chloroplastic protein of 670 residues. wikipedia.org

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

The BCKDH complex is a large, multi-subunit enzyme found in the inner mitochondrial membrane. wikipedia.org It has been purified from various mammalian tissues, including bovine kidney, and from bacteria like Pseudomonas putida. nih.govnih.gov The bovine kidney complex has a sedimentation coefficient of 40S and is composed of three main catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). nih.govpnas.orgnih.gov The E1 component itself is a heterotetramer of α and β subunits. frontiersin.org The E2 component forms the structural core of the complex, with 24 subunits arranged in an octahedral symmetry in humans. youtube.com The purified complex from Pseudomonas putida showed four polypeptides with molecular weights of 49,000, 46,000, 39,000, and 37,000. nih.gov

A phosphatase that regulates BCKDH activity by dephosphorylation has also been purified from bovine kidney mitochondria. This BCKDH phosphatase has a high molecular weight of approximately 460,000 and is active in the absence of divalent cations, distinguishing it from the pyruvate (B1213749) dehydrogenase phosphatase. pnas.org

Kinetic Parameters and Catalytic Mechanisms of Relevant Enzymes

Acetolactate Synthase (ALS)

ALS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate and CO2. ebi.ac.ukwikipedia.org The enzyme from Lactococcus lactis exhibits sigmoidal kinetics with a high Km for pyruvate of 70 mM, indicating low affinity for its substrate. nih.gov The optimal pH for this enzyme is between 5.8 and 7.0, with a temperature optimum of 38-40°C. nih.gov Barley ALS has a Km for pyruvate of 2.0 mM and an optimal pH of 7.0. researchgate.net

The catalytic mechanism is dependent on thiamine (B1217682) pyrophosphate (ThDP) and involves the decarboxylation of the first pyruvate molecule to form a hydroxyethyl-ThDP intermediate. news-medical.netnih.gov This intermediate then attacks the carbonyl carbon of a second pyruvate molecule to form α-acetolactate. ebi.ac.uk The reaction is stereospecific, producing the (S)-enantiomer of 2-acetolactate. ebi.ac.uk While FAD is a required cofactor for the biosynthetic form of the enzyme, it is not directly involved in the catalytic redox reaction but is believed to play a role in producing a radical that initiates the reaction. ebi.ac.uknews-medical.net

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

The BCKDH complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids. While its primary substrates are the keto-derivatives of leucine, isoleucine, and valine, it also shows activity towards other α-keto acids like α-ketobutyrate. wikipedia.orgnih.gov The kinetic mechanism has been characterized as a three-site ping-pong mechanism, similar to that of pyruvate dehydrogenase. nih.gov Product inhibition studies show that NADH is competitive with NAD+, and the respective acyl-CoA products are competitive with Coenzyme A. nih.gov

| Enzyme | Source | Substrate | Km (mM) | Optimal pH |

| Acetolactate Synthase | Lactococcus lactis | Pyruvate | 70 | 5.8-7.0 |

| Acetolactate Synthase | Barley | Pyruvate | 2.0 | 7.0 |

| BCKDH Complex | Bovine Kidney | α-Ketoisovalerate | 0.040 | - |

| BCKDH Complex | Bovine Kidney | α-Ketoisocaproate | 0.050 | - |

| BCKDH Complex | Bovine Kidney | α-Keto-β-methylvalerate | 0.037 | - |

| BCKDH Complex | Bovine Kidney | α-Ketobutyrate | 0.056 | - |

Structural Biology of Enzymes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Acetolactate Synthase (ALS)

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

The architecture of the BCKDH complex is highly organized. The core is formed by 24 E2 subunits, which have the appearance of a cube in electron micrographs. nih.gov The E1 and E3 components are distributed on the surface of this E2 core. nih.gov The structure of the human BCKDH phosphatase has been determined by X-ray crystallography to 2.4 Å resolution. nih.gov

Site-Directed Mutagenesis and Functional Analysis of Enzyme Active Sites

Acetolactate Synthase (ALS)

Site-directed mutagenesis studies have been crucial in elucidating the function of active site residues and the basis of herbicide resistance. In tobacco ALS, mutagenesis of cysteine residues revealed that C411 is essential for enzymatic activity and FAD binding. researchgate.net The herbicidal inhibitors of ALS, such as sulfonylureas and imidazolinones, bind to a channel leading to the active site, thereby preventing substrate access. nih.gov Crystal structures of Arabidopsis thaliana AHAS in complex with various herbicides have detailed the specific interactions that confer inhibitory activity. nih.gov

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

Cofactor Requirements and Substrate Specificity of Enzymatic Reactions

Acetolactate Synthase (ALS)

ALS requires thiamine pyrophosphate (ThDP) and a divalent metal ion, typically Mg2+, for its catalytic activity. ebi.ac.uknews-medical.net The biosynthetic form of the enzyme also requires FAD, though its role is not in a redox reaction. ebi.ac.uk The enzyme is highly specific for pyruvate as its first substrate. The second substrate can be another molecule of pyruvate to produce α-acetolactate (leading to valine and leucine) or 2-ketobutyrate to form α-aceto-α-hydroxybutyrate (leading to isoleucine). nih.gov

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

| Enzyme/Complex | Cofactors |

| Acetolactate Synthase (Biosynthetic) | Thiamine Pyrophosphate (ThDP), Mg2+, FAD |

| Acetolactate Synthase (Catabolic) | Thiamine Pyrophosphate (ThDP), Mg2+ |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Thiamine Pyrophosphate (TPP), Lipoic Acid, Coenzyme A (CoA), FAD, NAD+ |

Biological Roles and Physiological Significance in Non Human Systems

Contribution to Primary Metabolic Pathways in Microorganisms and Plants

The most well-documented role of 2-hydroxy-3-oxobutanoic acid analogs is as key intermediates in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This pathway is essential for organisms that synthesize their own amino acids.

In the biosynthesis of valine and leucine, the key intermediate is (S)-2-hydroxy-2-methyl-3-oxobutanoic acid , also known as (S)-α-acetolactic acid. rsc.orgnih.gov This compound is formed through the condensation of two molecules of pyruvate (B1213749), a central metabolite in glycolysis. This reaction is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme acetohydroxyacid synthase (AHAS) , also referred to as acetolactate synthase (ALS). rsc.org The enzyme facilitates a stereospecific condensation, ensuring the formation of the biologically active (S)-enantiomer. rsc.org

Similarly, the biosynthesis of isoleucine involves a related compound, (S)-2-aceto-2-hydroxybutanoic acid (also known as (2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid). rsc.orgumaryland.edu This intermediate is produced by the same enzyme, acetohydroxyacid synthase (AHAS), but in this case, the condensation occurs between one molecule of pyruvate and one molecule of 2-oxobutanoate (B1229078) (α-ketobutyrate). rsc.orgumaryland.edu The substrate specificity of the various AHAS isozymes is a critical factor in determining the relative production of the precursors for valine/leucine versus isoleucine. rsc.org

Following their synthesis, these α-hydroxy-β-keto acids are substrates for the enzyme ketol-acid reductoisomerase (KARI) . This enzyme catalyzes a two-step reaction: an alkyl migration (isomerization) followed by a reduction of the keto group to a hydroxyl group, yielding 2,3-dihydroxy acid precursors of the respective BCAAs. nih.gov

The central role of these compounds in BCAA biosynthesis is summarized in the table below:

| Precursor Compound | Starting Materials | Key Enzyme | Subsequent Product | Amino Acid Pathway |

| (S)-2-hydroxy-2-methyl-3-oxobutanoic acid | 2x Pyruvate | Acetohydroxyacid synthase (AHAS) | (R)-2,3-Dihydroxy-3-methylbutanoate | Valine & Leucine |

| (S)-2-aceto-2-hydroxybutanoic acid | Pyruvate + 2-Oxobutanoate | Acetohydroxyacid synthase (AHAS) | (2R,3R)-2,3-Dihydroxy-3-methylpentanoate | Isoleucine |

Role in Secondary Metabolite Biosynthesis Pathways

While the primary role of 2-hydroxy-3-oxobutanoic acid and its analogs lies in primary metabolism, their influence extends to the biosynthesis of secondary metabolites. Branched-chain amino acids, the end products of the pathway in which these compounds are intermediates, are themselves precursors to a wide variety of secondary metabolites in microorganisms and plants.

For instance, BCAAs can be catabolized to produce branched-chain fatty acids, which can be incorporated into lipids or serve as precursors for the biosynthesis of other compounds. In some bacteria, intermediates of BCAA catabolism can contribute to the synthesis of N-acyl-homoserine lactones, which are signaling molecules in quorum sensing.

Functional Implications in Microbial Physiology and Adaptation

The biosynthesis of branched-chain amino acids is fundamental to microbial growth and survival, making the enzymes and intermediates in this pathway critical for microbial physiology. The ability to synthesize valine, leucine, and isoleucine allows microorganisms to thrive in environments where these essential amino acids are scarce.

The regulation of the acetohydroxyacid synthase (AHAS) enzyme is a key aspect of this adaptation. The activity of AHAS is often subject to feedback inhibition by the final BCAA products. This allows the cell to tightly control the metabolic flux into the pathway, conserving energy and resources when the amino acids are plentiful.

Furthermore, the intermediates themselves can have physiological effects. An accumulation of 2-oxobutyrate, a precursor for the isoleucine pathway, can be toxic to microorganisms like Escherichia coli. rsc.org This underscores the importance of efficient conversion of these keto acids to their corresponding hydroxy-acid derivatives and subsequently to the final amino acid products.

Involvement in Cellular Signaling Networks (if applicable in non-human models)

Direct evidence for 2-hydroxy-3-oxobutanoic acid or its immediate analogs acting as signaling molecules in non-human systems is limited. However, their metabolic context suggests potential indirect roles in cellular signaling.

Metabolic intermediates can act as indicators of the cell's metabolic status, influencing regulatory networks that control gene expression and cellular processes. For example, the levels of pyruvate and 2-oxobutanoate, the precursors for the AHAS reaction, reflect the state of carbon and amino acid metabolism. Fluctuations in these levels can influence the activity of the BCAA biosynthesis pathway, which in turn can affect other metabolic routes.

While specific signaling roles for 2-hydroxy-3-oxobutanoic acid are yet to be fully elucidated, the broader class of α-keto acids is known to participate in various regulatory processes. The tight regulation of the BCAA pathway, where these compounds are central, highlights their importance in maintaining cellular homeostasis, a cornerstone of all cellular signaling networks.

Chemical Synthesis and Derivatization Strategies for Academic Research

Synthetic Routes and Methodologies

The laboratory synthesis of 2-hydroxy-3-oxobutanoic acid can be achieved through several strategic pathways, primarily involving the oxidation of suitable precursors or the hydrolysis of its ester derivatives.

One common approach is the controlled oxidation of 3-hydroxy-2-butanone. This method requires careful selection of oxidizing agents to prevent over-oxidation and cleavage of the carbon-carbon bond. Various reagents and conditions have been explored to achieve this transformation efficiently.

Another significant route is the hydrolysis of esters of 2-hydroxy-3-oxobutanoic acid, such as ethyl 2-hydroxy-3-oxobutanoate. This method is often preferred when the corresponding ester is more readily accessible or has been synthesized through a stereoselective route. The hydrolysis is typically carried out under acidic or basic conditions, with the choice of conditions depending on the stability of the starting material and the desired product. For instance, the synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate, a related derivative, can be achieved by reacting ethyl 3-oxobutanoate with sodium nitrite (B80452) in glacial acetic acid. chemicalbook.com

The table below summarizes common synthetic precursors for 2-hydroxy-3-oxobutanoic acid and its derivatives.

| Precursor | Product | Reagents and Conditions |

| 3-Hydroxy-2-butanone | 2-Hydroxy-3-oxobutanoic acid | Controlled oxidation |

| Ethyl 3-oxobutanoate | Ethyl 2-(hydroxyimino)-3-oxobutanoate | NaNO2, glacial acetic acid, 0°C to overnight |

| 3-Hydroxy-3-methyl-2-butanone | 2,3-Dihydroxy-2,3-dimethylbutanoic acid | Cyanohydrin synthesis followed by hydrolysis |

Stereoselective Synthesis Approaches for Specific Isomers

Given the chiral nature of 2-hydroxy-3-oxobutanoic acid, the development of stereoselective synthetic methods is crucial for accessing specific enantiomers or diastereomers, which are essential for biological and mechanistic studies.

Enzymatic methods have shown great promise in achieving high stereoselectivity. For instance, lactate (B86563) dehydrogenases (LDHs) have been successfully employed in the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids with excellent enantiomeric excess. nih.gov This approach often involves cofactor regeneration systems to ensure the efficiency of the enzymatic process. nih.gov

Chemical methods for stereoselective synthesis often rely on the use of chiral auxiliaries or catalysts. A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed. For example, chiral auxiliary-mediated glycosylations have been used to achieve stereoselective synthesis of complex molecules. nih.gov While not directly applied to 2-hydroxy-3-oxobutanoic acid in the reviewed literature, this principle can be adapted. Asymmetric hydrogenation of prochiral precursors using chiral metal catalysts, such as ruthenium-based complexes, is another powerful strategy for obtaining enantiomerically enriched hydroxy acids and their esters.

The following table outlines different approaches to stereoselective synthesis relevant to 2-hydroxy-3-oxobutanoic acid.

| Method | Description | Example Application |

| Enzymatic Reduction | Use of enzymes like lactate dehydrogenase to asymmetrically reduce a ketone. | Synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids. nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide stereoselective reactions. | Solid-supported synthesis of a branched α-glucan. nih.gov |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively add hydrogen across a double bond. | Synthesis of optically active ethyl 3-hydroxybutanoate. |

Formation of Analogues and Probes for Mechanistic Biological Studies

To investigate the role of 2-hydroxy-3-oxobutanoic acid in biological systems and to probe the mechanisms of enzymes that interact with it, researchers synthesize a variety of analogues and probes. These modified molecules can help in understanding metabolic pathways, enzyme kinetics, and active site structures.

Isotopically labeled analogues are invaluable tools for tracing the metabolic fate of the compound and for use as internal standards in mass spectrometry-based analyses. nih.gov For example, the synthesis of deuterated compounds can be achieved by starting with deuterated precursors. nih.gov While specific examples for 2-hydroxy-3-oxobutanoic acid are not detailed in the provided search results, the general principle is widely applied in metabolic research.

Fluorescent probes are another important class of analogues. By attaching a fluorophore to the core structure of 2-hydroxy-3-oxobutanoic acid, it is possible to visualize its localization and interactions within living cells. The synthesis of such probes often involves coupling the parent molecule with a fluorescent dye. The development of fluorescent probes for ceramide synthase, for instance, highlights a strategy that could be adapted for 2-hydroxy-3-oxobutanoic acid-related studies. chemrxiv.org

The table below lists types of analogues and probes and their research applications.

| Analogue/Probe Type | Description | Research Application |

| Isotopically Labeled | Contains stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | Metabolic tracing, mass spectrometry standards. nih.gov |

| Fluorescent Probe | Covalently linked to a fluorescent molecule. | Cellular imaging, studying molecular interactions. nih.govchemrxiv.org |

| Spin-Labeled | Contains a stable radical for ESR spectroscopy. | Studying conformational changes and binding events. |

| Functionally Modified | Altered functional groups to probe specific interactions. | Investigating enzyme-substrate specificity. |

Optimization of Reaction Conditions and Yields for Laboratory Scale Synthesis

The efficiency of laboratory-scale synthesis of 2-hydroxy-3-oxobutanoic acid and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, solvent, catalyst type and loading, and reaction time.

For instance, in the synthesis of 4-hydroxy-2-butanone (B42824), a related compound, studies have been conducted in a supercritical state to achieve high reaction rates and yields. semanticscholar.orgnih.gov While a different reaction, the principles of optimizing temperature and pressure to enhance reaction kinetics are broadly applicable.

In catalytic reactions, such as asymmetric hydrogenations or oxidations, the choice of catalyst and solvent system is critical. The catalyst's activity and selectivity can be significantly influenced by the solvent's polarity and coordinating ability. The optimization process often involves screening a library of catalysts and solvents to identify the combination that provides the highest yield and stereoselectivity. Furthermore, the concentration of reactants and the catalyst-to-substrate ratio are adjusted to maximize product formation while minimizing side reactions and costs.

The following table provides examples of parameters that are typically optimized in the synthesis of related compounds.

| Parameter | Effect on Synthesis | Example of Optimization |

| Temperature | Influences reaction rate and selectivity. | Synthesis of 4-hydroxy-2-butanone in a supercritical state to increase yield. semanticscholar.orgnih.gov |

| Solvent | Affects solubility, catalyst activity, and product stability. | Use of specific solvent mixtures in chiral auxiliary-mediated glycosylations. nih.gov |

| Catalyst | Determines reaction pathway, rate, and stereoselectivity. | Screening different lactate dehydrogenases for the synthesis of chiral TFLA. nih.gov |

| pH | Crucial for reactions in aqueous media, especially enzymatic ones. | Adjusting pH to control the activity of formate (B1220265) dehydrogenase in cofactor regeneration. |

| Reactant Concentration | Can impact reaction kinetics and equilibrium position. | Optimizing substrate concentration in enzymatic reactions to avoid inhibition. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations (e.g., GC-MS, LC-MS/MS) for Quantification and Profiling

Chromatographic techniques coupled with mass spectrometry are the cornerstones for the quantification and profiling of butanoic acid, 2-hydroxy-3-oxo- and its isomers in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable derivatives of the compound. For instance, the ethyl ester of a related compound, 2-hydroxy-3-methylbutanoic acid, has been analyzed using GC-MS. nist.gov The process typically involves derivatization to increase volatility, followed by separation on a capillary column and detection by a mass spectrometer. thepharmajournal.com The retention time and the mass spectrum of the derivative allow for its identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the direct analysis of butanoic acid, 2-hydroxy-3-oxo- in biological fluids like plasma. nih.gov This technique separates the compound from other matrix components using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. nih.gov Multiple reaction monitoring (MRM) mode is often employed for its high selectivity and sensitivity. nih.gov Validated LC-MS/MS methods have been developed for the simultaneous quantification of related ketone bodies, such as 3-hydroxypentanoic acid and 3-oxopentanoic acid, in human plasma. nih.gov These methods demonstrate good linearity, precision, and accuracy, making them suitable for clinical research. nih.govnih.gov Predicted LC-MS/MS spectra are also available in databases for various isomers, which can aid in their identification. contaminantdb.caecmdb.ca

Table 1: Exemplary LC-MS/MS Method Parameters for Related Hydroxy Acids

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Reversed Phase | nih.gov |

| Run Time | 3.1 min | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Negative MRM | nih.gov |

| Linearity (R²) | >0.99 | nih.gov |

| Intra-run Imprecision (CV) | < 5.5% | nih.gov |

| Inter-run Imprecision (CV) | < 5.8% | nih.gov |

| Analytical Recovery | 96.3 - 103% | nih.gov |

Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation and Conformational Analysis in Research

Spectroscopic methods are indispensable for the detailed structural characterization of butanoic acid, 2-hydroxy-3-oxo- and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR spectroscopy can reveal the number of different types of protons, their chemical environments, and their connectivity. For example, 1H NMR has been used to analyze the diastereomers of 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid. rsc.org The Human Metabolome Database (HMDB) provides experimental 1H NMR spectra for related compounds like 2-hydroxybutyric acid. hmdb.ca

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a compound shows characteristic absorption bands corresponding to the vibrations of its bonds. For instance, the IR spectrum of 2-amino-3-hydroxybutanoic acid has been reported. researchgate.net The NIST Chemistry WebBook also provides IR spectra for related compounds like the methyl ester of 2,2-dimethyl-3-oxobutanoic acid. nist.gov The analysis of alpha-keto acids like 2-oxo-octanoic acid by IR spectroscopy has shown how intra- and intermolecular interactions affect their conformation. rsc.org

Table 2: Key Spectroscopic Data for Related Compounds

| Technique | Compound | Key Observations | Reference |

| 1H NMR | 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid | Presence of two diastereomers in a ~1/1 ratio. | rsc.org |

| IR | 2-amino-3-hydroxybutanoic acid | Characteristic absorption bands for functional groups. | researchgate.net |

| IR | 2-oxo-octanoic acid | Hydroxyl hydrogen stretch as a broad, red-shifted feature in the solid state. | rsc.org |

Isotopic Labeling Strategies for Metabolic Pathway Tracing and Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of butanoic acid, 2-hydroxy-3-oxo- and to quantify the flux through related metabolic pathways. In this approach, molecules are synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions. These labeled compounds are then introduced into a biological system, and their conversion into downstream metabolites is monitored using techniques like MS or NMR.

For example, isotopically-labeled internal standards are crucial for accurate quantification in LC-MS/MS methods. nih.gov Cambridge Isotope Laboratories provides various isotopically labeled precursors, such as Ethyl 2-hydroxy-2-methyl-3-oxobutanoate (4-¹³C, 99%; 2-methyl-D₃, 98%), which can be used in metabolic studies. isotope.com These labeled compounds allow researchers to follow the transformation of specific atoms within a molecule, providing unambiguous evidence for metabolic pathways.

Development of Sensitive Detection Methods for Low Concentration Analysis

The development of highly sensitive detection methods is critical for analyzing butanoic acid, 2-hydroxy-3-oxo- at the low concentrations often found in biological systems. While direct sensitive detection methods for this specific compound are not extensively documented in the provided search results, advancements in analytical instrumentation continually push the limits of detection.

Techniques like surface plasmon resonance (SPR) immunosensors have been developed for the sensitive detection of other small molecules, achieving detection limits in the parts-per-billion (ppb) range. mdpi.com Gas sensors based on nanomaterials, such as WO3 nanoflowers, have also shown high sensitivity and rapid response times for the detection of related volatile organic compounds like 3-hydroxy-2-butanone. researchgate.net These innovative approaches could potentially be adapted for the sensitive detection of butanoic acid, 2-hydroxy-3-oxo- or its volatile derivatives.

Computational and Theoretical Studies on Butanoic Acid, 2 Hydroxy 3 Oxo

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking studies have been instrumental in elucidating the interactions between butanoic acid, 2-hydroxy-3-oxo- (also known as 2-acetolactate) and its primary interacting enzymes, acetolactate synthase (ALS) and ketol-acid reductoisomerase (KARI). These enzymes are crucial in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms. nih.govnih.govnih.gov

Docking simulations have been employed to understand how mutations in acetolactate synthase can confer resistance to herbicides that target this enzyme. For instance, a study on Echinochloa phyllopogon used molecular docking to investigate the effect of a Pro-197-Ser mutation in ALS, revealing changes in the binding affinity for various ALS inhibitors. researchgate.net

In the case of ketol-acid reductoisomerase (KARI), which catalyzes the conversion of (S)-2-acetolactate, computational redesign strategies have been developed to enhance its catalytic activity. nih.gov By focusing on the dynamics of the complete turnover events, researchers have identified specific mutations that stabilize reactive-like conformations of the enzyme-substrate complex. nih.gov Molecular dynamics simulations of KARI from Spinacia oleracea have provided atomistic details of substrate conversion, distinguishing between productive and non-productive turnover attempts. nih.govacs.org This has allowed for the identification of key conformational features associated with successful catalysis. nih.gov

Interactive Table: Predicted Stabilization of Reactive-Like Conformations in KARI Mutants

| Mutant | Fold Increase in Reactive-like Conformation Population (Compared to Wild Type) |

|---|---|

| Mutant 1 | 1.3 |

| Mutant 2 | 2.5 |

| Mutant 3 | 4.0 |

| Mutant 4 | 5.8 |

| Mutant 5 | 7.2 |

Quantum Chemical Calculations of Reactivity, Stability, and Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the molecular structure, stability, and reactivity of 2-hydroxy-3-oxobutanoic acid and its derivatives. biointerfaceresearch.comresearchgate.net These methods allow for the determination of the most stable three-dimensional arrangements of atoms (conformers) by calculating the potential energy surface.

A study on new butanoic acid derivatives utilized DFT calculations at the B3LYP/6-31+G(d) level of theory to investigate their electronic properties and stability. biointerfaceresearch.com The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the chemical reactivity of the molecules. biointerfaceresearch.com

Furthermore, quantum chemical methods have been applied to study the tautomeric equilibria of related compounds, which is crucial for understanding their reactivity in different chemical environments. researchgate.netmdpi.com For instance, the relative stabilities of different tautomers of 2-imino-2H-pyran derivatives were calculated to understand their ring-chain tautomerism in various solvents. researchgate.net While not directly on 2-hydroxy-3-oxobutanoic acid, these studies showcase the power of quantum chemistry to predict molecular behavior.

Interactive Table: Calculated Gibbs Free Energy of Butanoic Acid Derivatives

| Compound | Gibbs Free Energy (Go) in a.u. (B3LYP/6-31+G(d)) |

|---|---|

| Derivative 1 | -1441.45 |

| Derivative 2 | -1442.66 |

| Derivative 3 | -4012.59 |

Reaction Mechanism Simulations and Transition State Analysis

The reaction mechanisms involving 2-hydroxy-3-oxobutanoic acid have been a subject of detailed computational investigation, particularly the reactions catalyzed by acetolactate synthase (ALS) and ketol-acid reductoisomerase (KARI).

A significant study using hybrid quantum mechanics/molecular mechanics (QM/MM) calculations elucidated the reaction pathway for the formation of 2-aceto-2-hydroxybutyrate, a close analog of 2-hydroxy-3-oxobutanoic acid, within the active site of acetolactate synthase. nih.gov This research identified a two-step mechanism involving carboligation and proton transfer in the first stage, followed by product release. nih.gov The study involved potential energy surface scans to identify and characterize transition states and calculate activation barriers. nih.gov

The catalytic mechanism of ALS involves the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate. news-medical.netnih.gov This process is dependent on the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP). nih.govnews-medical.net The reaction proceeds through the formation of a tetrahedral intermediate after the initial binding of pyruvate to the enzyme's active site. news-medical.net

For KARI, the reaction is an unusual two-component biotransformation. It begins with a methyl migration of (S)-2-acetolactate to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate, which is then reduced to yield (R)-2,3-dihydroxyisovalerate. nih.gov Understanding the transition states of these enzymatic reactions is crucial for designing potent inhibitors and for protein engineering efforts aimed at improving catalytic efficiency. nih.govnih.gov

Metabolic Modeling and Flux Balance Analysis in relevant biological systems

Metabolic modeling, particularly through flux balance analysis (FBA), provides a systems-level understanding of how 2-hydroxy-3-oxobutanoic acid is integrated into the broader metabolic network of an organism. wikipedia.org This compound is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.govresearchgate.netnih.gov

In organisms like Escherichia coli, the synthesis of BCAAs is tightly regulated. researchgate.net FBA models of E. coli's central carbon metabolism can predict the flow of metabolites (fluxes) through various pathways, including the one involving 2-hydroxy-3-oxobutanoic acid. plos.org These models have been used to study the impact of gene deletions on the production of biomass and specific metabolites. wikipedia.org

Interactive Table: Representative Net Fluxes of Branched-Chain Keto Acids in a Postprandial State (in µmol/kg body wt/4 h)

| Compound | Hindquarter (HQ) Release | Portal Drained Viscera (PDV) Release | Kidney Release | Liver Uptake |

|---|---|---|---|---|

| All BCKA | 46.2 | - | - | 200 |

| KIC (from Leucine) | - | 12.3 | - | - |

Biotechnological Applications and Research Tool Development

Engineered Microbial Production Systems for Compound Synthesis

The synthesis of 2-hydroxy-3-oxobutanoic acid is intrinsically linked to the metabolic pathways for valine, leucine, and isoleucine. In microorganisms such as Escherichia coli and Saccharomyces cerevisiae, this compound is an intermediate in the BCAA biosynthesis pathway. Metabolic engineering efforts have primarily focused on enhancing the production of the final amino acid products; however, these strategies often involve the manipulation of enzymes that directly produce or consume 2-hydroxy-3-oxobutanoic acid, laying the groundwork for its potential targeted production.

The key enzyme responsible for the synthesis of a related compound, (S)-2-aceto-2-hydroxybutyrate, the precursor for isoleucine, is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.gov This enzyme catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate or the condensation of pyruvate and 2-oxobutyrate to form α-aceto-α-hydroxybutyrate. acs.org Research has shown that the activity of ALS is a critical control point in the BCAA pathway and is subject to feedback inhibition by the end-product amino acids. researchgate.net

Metabolic engineering strategies to increase the flux through the BCAA pathway, and consequently the transient concentration of intermediates like 2-hydroxy-3-oxobutanoic acid, have involved:

Overexpression of Key Enzymes: Increasing the cellular concentration of enzymes such as acetolactate synthase can lead to a higher rate of synthesis of its products.

Deregulation of Feedback Inhibition: Site-directed mutagenesis of acetolactate synthase to remove the allosteric binding sites for valine, leucine, and isoleucine can prevent feedback inhibition and lead to the accumulation of pathway intermediates. researchgate.net

Deletion of Competing Pathways: Eliminating metabolic pathways that divert precursors away from the BCAA pathway can enhance the carbon flux towards the synthesis of 2-hydroxy-3-oxobutanoic acid.

While the direct microbial production of 2-hydroxy-3-oxobutanoic acid at a large scale has not been a primary focus, the extensive research into the metabolic engineering of BCAA pathways in organisms like E. coli provides a solid foundation for developing such processes. researchgate.netgoogle.com

Table 1: Key Enzymes in the Biosynthesis and Metabolism of 2-Hydroxy-3-oxobutanoic Acid and Related Compounds

| Enzyme | EC Number | Reaction | Organism Examples |

| Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | 2.2.1.6 | Pyruvate + 2-Oxobutyrate → (S)-2-Aceto-2-hydroxybutyrate + CO2 | Escherichia coli, Saccharomyces cerevisiae, Acetobacter pasteurianus nih.gov |

| Ketol-Acid Reductoisomerase (KARI) | 1.1.1.86 | (S)-2-Hydroxy-2-methyl-3-oxobutanoate + NADPH → (R)-2,3-Dihydroxy-3-methylbutanoate + NADP+ | Escherichia coli, Mycobacterium tuberculosis, Rice (Oryza sativa) caltech.educreative-biolabs.comnih.gov |

Use as a Substrate or Precursor in In Vitro Biotransformations

The reactivity of the hydroxyl and keto functional groups in 2-hydroxy-3-oxobutanoic acid makes it a potentially valuable substrate or precursor for the synthesis of other chiral compounds through in vitro biotransformations. Biotransformations offer an environmentally friendly alternative to traditional chemical synthesis by utilizing the high specificity and selectivity of enzymes. nih.gov

One area of application is in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. While direct use of 2-hydroxy-3-oxobutanoic acid is not widely documented, related hydroxy acids have been successfully used as precursors. For instance, engineered E. coli strains have been used to produce PHAs containing various hydroxy acid monomers. nih.gov This suggests that 2-hydroxy-3-oxobutanoic acid could be explored as a novel monomer for the synthesis of functionalized PHAs with unique properties.

Furthermore, the enzyme ketol-acid reductoisomerase (KARI) catalyzes the stereospecific reduction of the keto group of (S)-2-hydroxy-2-methyl-3-oxobutanoate, a related compound, to a diol. caltech.edu This enzymatic reaction highlights the potential of using 2-hydroxy-3-oxobutanoic acid as a substrate for reductases to produce chiral diols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The development of in vitro enzymatic cascades using purified enzymes or whole-cell biocatalysts could enable the conversion of 2-hydroxy-3-oxobutanoic acid into a variety of high-value chemicals.

Development of Enzyme Assays and Biochemical Probes for Pathway Characterization

The study of the BCAA biosynthesis pathway, where 2-hydroxy-3-oxobutanoic acid is an intermediate, has necessitated the development of robust enzyme assays and tools for pathway characterization.

Enzyme Assays:

The activity of the key enzymes involved in the metabolism of 2-hydroxy-3-oxobutanoic acid, namely acetolactate synthase (ALS) and ketol-acid reductoisomerase (KARI), is routinely measured using various assays.

Acetolactate Synthase Assays: A common method for assaying ALS activity involves the colorimetric detection of the product after acidic decarboxylation. More advanced methods using gas chromatography have been developed for the simultaneous detection and quantification of both substrates and the unstable products of the ALS-catalyzed reaction. nih.gov

Ketol-Acid Reductoisomerase Assays: The activity of KARI is typically determined by monitoring the consumption of the cofactor NADPH or NADH spectrophotometrically. google.com However, it has been noted that purified recombinant E. coli KARI can catalyze the reduction of pyruvate, which can interfere with coupled assays for ALS activity. nih.gov

These assays are crucial for characterizing the kinetic properties of these enzymes, for screening for inhibitors, and for evaluating the effects of metabolic engineering strategies. mdpi.com

Biochemical Probes:

While specific biochemical probes designed to directly visualize or track 2-hydroxy-3-oxobutanoic acid within a cell are not extensively reported, research into the BCAA pathway has led to the development of tools that indirectly probe its metabolism. For instance, inhibitors of KARI have been developed as potential herbicides and anti-tuberculosis drug leads. creative-biolabs.com These inhibitors can be used as chemical probes to study the functional role of the BCAA pathway in different organisms and under various conditions.

The continued development of more sophisticated analytical techniques and the synthesis of labeled analogues of 2-hydroxy-3-oxobutanoic acid will undoubtedly facilitate a deeper understanding of its metabolic fate and regulatory roles within the cell.

Q & A

Q. What are the recommended methods for synthesizing 2-hydroxy-3-oxobutanoic acid in laboratory settings?

A practical approach involves condensation reactions using precursors like allyl esters or β-keto acids under controlled acidic or basic conditions. For example, allyl 3-oxo-butanate can react with aromatic amines to form hydrazone derivatives, as demonstrated in the synthesis of structurally analogous compounds . Post-synthesis, purification via recrystallization or column chromatography (using silica gel and polar solvents) is critical to isolate the compound from byproducts. Ensure reaction monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of 2-hydroxy-3-oxobutanoic acid post-synthesis?

Structural validation requires multi-technique analysis :

- NMR spectroscopy (¹H/¹³C) to identify proton environments and carbonyl groups.

- IR spectroscopy to detect characteristic peaks for hydroxyl (-OH, ~3200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) moieties.

- X-ray diffraction for definitive crystallographic confirmation, as used in analogous studies . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Follow laboratory safety standards :

- Use fume hoods for volatile reagents and intermediates.

- Wear PPE (gloves, goggles) to avoid skin/eye contact with acidic/corrosive agents.

- Adhere to waste disposal guidelines for ketones and organic acids, as improper handling may lead to hazardous reactions .

Q. What chromatographic techniques are optimal for purifying 2-hydroxy-3-oxobutanoic acid?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective for separating polar derivatives. For small-scale purification, flash chromatography with ethyl acetate/hexane gradients provides high recovery rates. Confirm purity via GC-MS or melting point analysis .

Advanced Research Questions

Q. How should researchers design experiments to investigate keto-enol tautomerism in 2-hydroxy-3-oxobutanoic acid?

Employ pH-dependent spectroscopic studies :

- Use UV-Vis spectroscopy to monitor tautomeric shifts under varying pH conditions.

- Perform ¹³C NMR in D₂O to track carbonyl/enol signal changes.

- Complement with computational modeling (DFT calculations) to predict equilibrium states and activation energies .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for derivatives of 2-hydroxy-3-oxobutanoic acid?

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Use isotopic labeling (e.g., deuterated solvents) to distinguish overlapping NMR signals.

- Consult crystallographic data (if available) to reconcile discrepancies between experimental and theoretical spectra .

Q. How can computational chemistry predict the reactivity of 2-hydroxy-3-oxobutanoic acid in novel reaction pathways?

Apply density functional theory (DFT) to model:

- Electron density maps for nucleophilic/electrophilic sites.

- Transition-state energies for esterification or decarboxylation reactions. Validate predictions with kinetic studies (e.g., Arrhenius plots) and Hammett correlations .

Q. What experimental approaches study the compound’s interactions with biological macromolecules (e.g., enzymes)?

- Enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to assess binding affinity.

- Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-protein interactions.

- Molecular docking simulations to visualize binding poses in active sites, supported by X-ray crystallography of co-crystals .

Q. How can researchers optimize synthetic pathways to minimize side reactions (e.g., over-oxidation or polymerization)?

Q. What methodologies quantify the stability of 2-hydroxy-3-oxobutanoic acid under varying storage conditions?

Conduct accelerated stability studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.